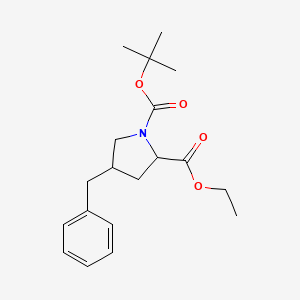

1-(tert-Butyl)2-ethyl(2s,4s)-4-benzylpyrrolidine-1,2-dicarboxylate

Beschreibung

1-(tert-Butyl)2-ethyl(2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by a bicyclic structure with tert-butyl and ethyl ester groups at positions 1 and 2, respectively, and a benzyl substituent at position 3. Its (2S,4S) stereochemistry confers distinct conformational rigidity, influencing its reactivity and interactions in synthetic or biological systems. Pyrrolidine derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and asymmetric catalysis due to their ability to act as ligands or scaffolds for stereoselective reactions .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-5-23-17(21)16-12-15(11-14-9-7-6-8-10-14)13-20(16)18(22)24-19(2,3)4/h6-10,15-16H,5,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCWKVZFUSQDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(2S,4S)-1-BOC-4-BENZYLPYRROLIDINE-2-DICARBOXYLSÄURE-ETHYLESTER unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Estergruppen können unter sauren oder basischen Bedingungen zu Carbonsäuren hydrolysiert werden.

Reduktion: Die Verbindung kann je nach den verwendeten Reduktionsmitteln zu Alkoholen oder Aminen reduziert werden.

Substitution: Die Benzylgruppe kann durch nukleophile oder elektrophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure (HCl) oder basische (NaOH) Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Benzylhalogenide, Alkylierungsmittel oder andere Elektrophile.

Hauptprodukte

Hydrolyse: Carbonsäuren.

Reduktion: Alkohole oder Amine.

Substitution: Verschiedene substituierte Pyrrolidinderivate.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-1-BOC-4-BENZYLPYRROLIDINE-2-DICARBOXYLSÄURE-ETHYLESTER wird aufgrund seiner Vielseitigkeit und Reaktivität in der wissenschaftlichen Forschung weit verbreitet. Einige seiner Anwendungen umfassen:

Chemie: Als chiraler Baustein bei der Synthese komplexer organischer Moleküle.

Biologie: In der Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen.

Medizin: Als Zwischenprodukt bei der Synthese von Arzneimitteln, insbesondere solchen, die auf neurologische und Herz-Kreislauf-Erkrankungen abzielen.

Industrie: Bei der Herstellung von Agrochemikalien und Feinchemikalien.

Wirkmechanismus

Der Wirkmechanismus von (2S,4S)-1-BOC-4-BENZYLPYRROLIDINE-2-DICARBOXYLSÄURE-ETHYLESTER hängt weitgehend von seiner Rolle als Zwischenprodukt bei verschiedenen chemischen Reaktionen ab. Seine molekularen Zielmoleküle und Signalwege werden durch die spezifischen Reaktionen bestimmt, die es eingeht, und die letztendlich gebildeten Produkte. So kann es in der pharmazeutischen Synthese als Vorläufer für pharmazeutische Wirkstoffe dienen, die mit bestimmten Enzymen oder Rezeptoren im Körper interagieren.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-1-BOC-4-BENZYLPYRROLIDINE-2-DICARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Benzyl halides, alkylating agents, or other electrophiles.

Major Products

Hydrolysis: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-1-BOC-4-BENZYLPYRROLIDINE-2-DICARBOXYLIC ACID ETHYL ESTER is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: As a chiral building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: In the production of agrochemicals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2S,4S)-1-BOC-4-BENZYLPYRROLIDINE-2-DICARBOXYLIC ACID ETHYL ESTER is largely dependent on its role as an intermediate in various chemical reactions. Its molecular targets and pathways are determined by the specific reactions it undergoes and the final products formed. For example, in pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients that interact with specific enzymes or receptors in the body.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- 4-Benzyl vs. 4-Hydroxy : Replacing the benzyl group in the target compound with a hydroxyl group (as in 1-(tert-Butyl)2-ethyl(2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, ) significantly alters physicochemical properties. The hydroxyl group increases polarity (logP reduced by ~1.5 units) and hydrogen-bonding capacity, enhancing aqueous solubility but reducing lipid bilayer penetration .

- These compounds exhibit lower synthetic yields (23–24%) compared to benzyl analogs, likely due to steric hindrance during cyclization .

Stereochemical Influence

- (2S,4S) vs. (2S,4R) : The (2S,4R)-4-hydroxy variant () forms stronger intramolecular hydrogen bonds (O–H···O=C), stabilizing a trans-puckered pyrrolidine ring. This contrasts with the (2S,4S) configuration in the target compound, where steric bulk from the benzyl group favors a cis-puckered conformation, impacting ligand-receptor binding .

Reactivity and Functionalization

- Benzyl vs. Azido Groups: The 4-azido derivative () undergoes strain-promoted azide-alkyne cycloaddition (SPAAC), enabling bioconjugation. In contrast, the benzyl group in the target compound is inert under similar conditions but participates in hydrogenolysis (Pd/C, H₂) for deprotection .

- Ester Hydrolysis : The tert-butyl ester in the target compound resists basic hydrolysis (e.g., NaOH/MeOH), whereas methyl esters (e.g., in ) are readily cleaved, enabling selective functionalization .

Biologische Aktivität

1-(tert-Butyl)2-ethyl(2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structural features and stereochemistry contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C19H27NO4. The compound features a pyrrolidine ring with a tert-butyl group at the nitrogen atom and a benzyl substituent at the 4-position, along with two carboxylate groups that enhance its reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 345.43 g/mol |

| Melting Point | Not available |

| Solubility | Moderate in water |

| Chirality | (2S,4S) |

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition :

- DPP-IV is an enzyme involved in glucose metabolism and is a target for type 2 diabetes treatment. Studies have shown that this compound can inhibit DPP-IV activity, thereby enhancing insulin secretion and improving glycemic control.

-

Antioxidant Properties :

- Preliminary studies suggest that this compound may possess antioxidant activity, potentially reducing oxidative stress in biological systems. This could be beneficial in preventing cellular damage associated with various diseases.

-

Neuroprotective Effects :

- Some research indicates that pyrrolidine derivatives can exhibit neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease. The specific mechanisms remain under investigation but could involve modulation of neurotransmitter systems.

Case Studies

Several studies have explored the biological implications of this compound:

-

Study on DPP-IV Inhibition :

A study demonstrated that modifications to the pyrrolidine scaffold significantly influenced the binding affinity and efficacy against DPP-IV. The results suggested that the structure of this compound could be optimized for enhanced therapeutic potential against diabetes. -

Antioxidant Activity Assessment :

In vitro assays assessed the antioxidant capacity of this compound compared to standard antioxidants. Results indicated that it could scavenge free radicals effectively, suggesting potential applications in formulations aimed at reducing oxidative stress.

The mechanism by which this compound exerts its biological effects is multifaceted:

-

Enzyme Interaction :

The compound's ability to inhibit DPP-IV suggests it binds to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. -

Radical Scavenging :

The presence of functional groups in the structure allows for interaction with reactive oxygen species (ROS), thus mitigating oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.